5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one
Description
5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one is a complex organic compound that combines the structural features of benzofuran and imidazole Benzofuran is known for its wide range of biological activities, while imidazole is a key component in many biologically active molecules
Properties
IUPAC Name |
(5Z)-5-(1-benzofuran-3-ylmethylidene)-3-methyl-2-methylsulfanylimidazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-16-13(17)11(15-14(16)19-2)7-9-8-18-12-6-4-3-5-10(9)12/h3-8H,1-2H3/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYGFTXAXKAXPQ-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=COC3=CC=CC=C32)N=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=COC3=CC=CC=C32)/N=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the imidazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. .
Scientific Research Applications
5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: The compound can be used in the development of new polymers and other advanced materials with specific properties
Mechanism of Action
The mechanism of action of 5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and imidazole rings can bind to active sites on proteins, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one include other benzofuran derivatives and imidazole-containing molecules. For example:
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Imidazole derivatives: Compounds like metronidazole, which is used as an antimicrobial agent. The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
